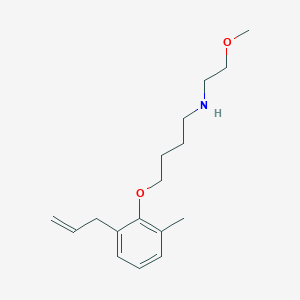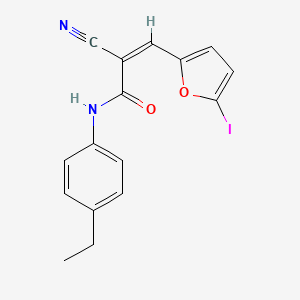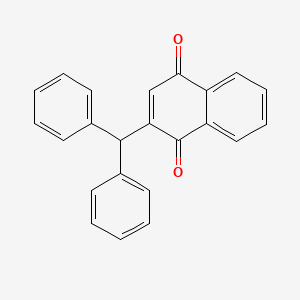
N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)propanamide, also known as DPA, is a synthetic compound that has been widely used in scientific research. It belongs to the class of anthracene derivatives and has been shown to possess several interesting biochemical and physiological properties.
作用机制
The mechanism of action of N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)propanamide involves its interaction with the DNA and RNA molecules. This compound binds to the topoisomerase II enzyme and prevents it from carrying out its normal function of unwinding the DNA double helix during replication and transcription. This leads to the accumulation of DNA breaks and ultimately results in cell death. Similarly, this compound inhibits the activity of RNA polymerase, leading to the inhibition of transcription.
Biochemical and Physiological Effects:
This compound has been shown to possess several interesting biochemical and physiological effects. It has been shown to induce apoptosis, a form of programmed cell death, in several cancer cell lines. This compound has also been shown to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines. Additionally, this compound has been shown to reduce the levels of reactive oxygen species, which are known to cause oxidative stress and damage to cells.
实验室实验的优点和局限性
N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)propanamide has several advantages as a research tool. It is a potent inhibitor of topoisomerase II and RNA polymerase, making it an excellent tool for studying the mechanisms of DNA and RNA synthesis. It is also easy to synthesize and purify, with a high yield and excellent purity. However, there are some limitations to the use of this compound in lab experiments. It is a toxic compound and must be handled with care. Additionally, its mechanism of action involves the induction of cell death, which may limit its use in certain experiments.
未来方向
There are several possible future directions for research involving N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)propanamide. One area of interest is the development of new analogs with improved properties, such as increased potency or decreased toxicity. Another area of interest is the investigation of the anti-inflammatory properties of this compound and its potential use as a therapeutic agent for inflammatory diseases. Additionally, the use of this compound as a tool for studying the mechanisms of DNA and RNA synthesis in vivo is an area of active research.
合成方法
The synthesis of N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)propanamide involves the reaction of anthracene-9,10-dione with propionic anhydride in the presence of a strong acid catalyst. The resulting product is purified by recrystallization and characterized by various spectroscopic techniques. The yield of the synthesis method is high, and the purity of the final product is excellent.
科学研究应用
N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)propanamide has been used extensively in scientific research due to its ability to interact with DNA and RNA. It has been shown to be a potent inhibitor of topoisomerase II, an enzyme that plays a crucial role in DNA replication and transcription. This compound has also been shown to inhibit the activity of RNA polymerase, another enzyme involved in transcription. These properties make this compound an excellent tool for studying the mechanisms of DNA and RNA synthesis.
属性
IUPAC Name |
N-(9,10-dioxoanthracen-1-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO3/c1-2-14(19)18-13-9-5-8-12-15(13)17(21)11-7-4-3-6-10(11)16(12)20/h3-9H,2H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVOLJYQLPZTXQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=CC2=C1C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl (5-{3-chloro-5-methoxy-4-[(3-methylbenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B5191178.png)
![N-[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B5191195.png)

![8-[2-(3-isopropylphenoxy)ethoxy]quinoline](/img/structure/B5191211.png)
![N-[(4-ethyl-4H-1,2,4-triazol-3-yl)methyl]-5-(3-isopropyl-1,2,4-oxadiazol-5-yl)-N-methyl-2-pyridinamine](/img/structure/B5191214.png)


![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methyl-N-[2-(trifluoromethyl)phenyl]pentanamide](/img/structure/B5191241.png)


![N-{2-[4-(3-bromobenzoyl)-1-piperazinyl]ethyl}-N'-(4-chlorophenyl)ethanediamide](/img/structure/B5191264.png)
![methyl 4-[4-(methoxycarbonyl)benzylidene]-2-methyl-5-oxo-1-(2-phenylethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B5191269.png)
![6-(dimethylamino)-N-[3-(3,5-dimethyl-4-isoxazolyl)propyl]nicotinamide](/img/structure/B5191277.png)
